molecular formula C14H10BrFO B1302598 4-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 844879-20-5

4-Bromo-4'-fluoro-3'-methylbenzophenone

Cat. No.: B1302598
CAS No.: 844879-20-5
M. Wt: 293.13 g/mol
InChI Key: HKVAPOPRAJIWKO-UHFFFAOYSA-N
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Description

Overview of Benzophenone (B1666685) Derivatives in Advanced Chemical Research

Benzophenone derivatives are ubiquitous scaffolds in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. nih.gov Their biological activities are diverse, with substituted benzophenones showing potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govossila.com The substitution pattern on the phenyl rings plays a crucial role in determining the molecule's biological efficacy and selectivity. nih.gov

Beyond pharmaceuticals, benzophenone derivatives are integral to polymer chemistry and materials science. chemicalbook.com Their ability to absorb UV radiation makes them excellent photoinitiators for polymerization processes and as cross-linking agents to enhance the stability and mechanical properties of polymers. mdpi.comacs.orgacs.org The incorporation of benzophenone moieties into polymer chains can lead to materials with improved optical properties, thermal stability, and chemical resistance. chemicalbook.com

Significance of Halogenation and Alkylation in Benzophenone Structure and Reactivity

The introduction of halogen atoms (halogenation) and alkyl groups (alkylation) onto the benzophenone framework profoundly influences its physicochemical properties and reactivity. Halogens, such as bromine and fluorine, are electron-withdrawing groups that can modulate the electronic nature of the aromatic rings. This, in turn, affects the molecule's reactivity in various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. ossila.com For instance, the presence of a bromine atom provides a reactive handle for introducing new functional groups via reactions like the Suzuki or Buchwald-Hartwig couplings.

Alkylation, the addition of an alkyl group like a methyl group, impacts the steric and electronic environment of the molecule. A methyl group is weakly electron-donating and can influence the reactivity of the adjacent functional groups. Furthermore, its steric bulk can direct the regioselectivity of certain reactions. The strategic placement of halogens and alkyl groups is a key strategy for fine-tuning the properties of benzophenone derivatives for specific applications.

Positioning 4-Bromo-4'-fluoro-3'-methylbenzophenone within Contemporary Chemical Research Landscapes

This compound emerges as a molecule of interest due to its specific combination of functional groups. The presence of a bromo, fluoro, and methyl group on the benzophenone core suggests its potential utility as a versatile building block in organic synthesis. The bromine atom can serve as a point of attachment for further molecular elaboration, while the fluorine and methyl groups can influence the compound's electronic properties and biological interactions.

This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in drug discovery and materials science. chemicalbook.com Researchers can leverage the distinct reactivity of the bromo and fluoro substituents to selectively introduce different functionalities, paving the way for the creation of novel compounds with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAPOPRAJIWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373678
Record name 4-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-20-5
Record name 4-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 4 Fluoro 3 Methylbenzophenone

Established Synthetic Routes for Benzophenone (B1666685) Analogs

The synthesis of asymmetrically substituted benzophenones, including halogenated variants, is most commonly achieved through electrophilic aromatic substitution reactions. The Friedel-Crafts acylation stands out as the most prominent and widely applied method for creating the central carbonyl bridge between two distinct aromatic rings. tandfonline.comnih.gov

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone in the synthesis of aromatic ketones. nih.gov The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. nih.govorgsyn.org For a polysubstituted compound like 4-Bromo-4'-fluoro-3'-methylbenzophenone, the strategy hinges on the careful selection of the two aromatic precursors that will form the final molecule.

Route A: This approach involves the acylation of 2-fluorotoluene (B1218778) with 4-bromobenzoyl chloride. The bromine atom on the benzoyl chloride is a deactivating group, while the fluorine and methyl groups on the toluene (B28343) derivative will direct the incoming acyl group.

Route B: The alternative strategy is to use 3-fluoro-4-methylbenzoyl chloride to acylate bromobenzene. In this case, the bromine on the benzene (B151609) ring will direct the acylation.

The following table outlines the potential reactant precursors for the synthesis.

Synthetic RouteAromatic SubstrateAcylating Agent
Route A 2-Fluorotoluene4-Bromobenzoyl chloride
Route B Bromobenzene3-Fluoro-4-methylbenzoyl chloride

An analogous, well-documented synthesis is that of 4-bromo-4'-fluorobenzophenone (B1329429), which is prepared by reacting fluorobenzene (B45895) with 4-bromobenzoyl chloride. prepchem.com This established procedure strongly supports the viability of the precursor selection strategies for the target molecule.

Lewis acids are indispensable catalysts in Friedel-Crafts acylation, as they activate the acylating agent (e.g., the acyl chloride) to generate a highly electrophilic acylium ion. Aluminum chloride (AlCl₃) is the most commonly employed catalyst for this transformation due to its high efficacy and cost-effectiveness. prepchem.comgoogle.com

The general mechanism involves the coordination of the Lewis acid to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage to form the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the other precursor.

Typically, the catalyst is used in stoichiometric amounts, or even in excess, as it complexes with the product ketone, rendering it inactive. google.com The reaction is quenched by adding water or dilute acid to hydrolyze the complex and liberate the final benzophenone product. prepchem.com While aluminum chloride is prevalent, other Lewis acids such as ferric chloride (FeCl₃) can also be utilized, sometimes in conjunction with graphite. google.com

The success and efficiency of the Friedel-Crafts acylation are highly dependent on the careful control of several reaction parameters, including the solvent system, temperature, and reaction duration.

Solvent Systems: The choice of solvent is crucial. It must be inert to the highly reactive species present under the reaction conditions. Halogenated hydrocarbons such as dichloromethane (B109758) (methylene chloride) and 1,2-dichloroethane (B1671644) are frequently used. prepchem.comgoogle.com In some cases, one of the liquid aromatic reactants, if used in sufficient excess, can serve as the solvent itself. google.com

Temperature: The reaction temperature directly influences the reaction rate and the formation of side products. google.com For reactions involving highly reactive monohalogenated aromatics, the temperature is often kept low initially (e.g., 0°C) and may be raised to reflux to drive the reaction to completion. prepchem.com For less reactive, polyhalogenated substrates, higher temperatures (ranging from 40°C to 180°C) may be necessary. google.comgoogle.com Precise temperature control is essential to minimize the formation of tarry byproducts. orgsyn.org

Reaction Duration: The time required for the reaction to complete can vary significantly, from a few hours to overnight. prepchem.comgoogle.com Reaction progress is typically monitored using techniques like Gas Chromatography (GC) analysis to ensure the starting material has been fully consumed before quenching the reaction. google.com

The following table summarizes typical reaction conditions extrapolated from the synthesis of similar halogenated benzophenones.

ParameterConditionRationale / Example
Catalyst Aluminum Chloride (AlCl₃)Standard, effective Lewis acid for activating the acyl chloride. prepchem.com
Solvent Dichloromethane, 1,2-DichloroethaneInert solvents that do not participate in the reaction. prepchem.comgoogle.com
Temperature 0°C to RefluxInitial cooling to control the exothermic reaction, followed by heating to ensure completion. prepchem.com
Duration 4 to 20 hoursMonitored by GC to determine the endpoint of the reaction. google.com
Work-up Acidic Water (e.g., HCl/ice)To hydrolyze the catalyst-product complex and separate the organic product. prepchem.com

Alternative Synthetic Approaches for Halogenated Benzophenones

While Friedel-Crafts acylation is the dominant method, other strategies can be employed for the synthesis of halogenated benzophenones. One notable alternative involves the use of organometallic reagents. For instance, a Grignard reagent can be prepared from an aryl halide (e.g., 3-bromo-4-fluorotoluene) and then reacted with an appropriate benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. stackexchange.com

Another modern approach involves using amides as acylating agents in the presence of a Brønsted acid catalyst like triflic acid. nih.gov This method can be competitive with traditional routes using acyl chlorides and may offer advantages in terms of substrate scope and reaction conditions. nih.gov Furthermore, benzophenones can be synthesized from the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis of the intermediate dichlorodiphenylmethane. orgsyn.orgstackexchange.com

Advanced Purification and Isolation Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification protocol is typically employed.

Initially, the reaction mixture is quenched with acidic water, and the product is extracted into an organic solvent like methylene (B1212753) chloride. prepchem.com The organic phase is then washed with water and a bicarbonate solution to remove acidic impurities before being dried over an agent like magnesium sulfate. prepchem.com

Recrystallization is a common and effective method for purifying the solid crude product. The choice of solvent is critical; ethanol (B145695) has been successfully used for the recrystallization of the similar 4-bromo-4'-fluorobenzophenone, yielding white crystals. prepchem.com A mixture of solvents, such as ethanol and water, can also be employed to achieve optimal crystallization. epo.org

For more challenging separations or to achieve very high purity, column chromatography is the method of choice. Using a stationary phase like silica (B1680970) gel and an appropriate eluent system (e.g., a mixture of hexane (B92381) and chloroform), it is possible to separate the desired product from closely related impurities. chemicalbook.com

More advanced, modern techniques are also available for the purification of benzophenone analogs. These include:

Dispersive Solid-Phase Extraction (DSPE): This method uses a sorbent material dispersed in the sample solution to adsorb impurities, providing a rapid and efficient cleanup. encyclopedia.pub

Fast Pesticide Extraction (FaPEx): A convenient cartridge-based system that can reduce extraction time and solvent waste. nih.gov

The final purity of the isolated product is confirmed through analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Recrystallization Methodologies

Following the synthesis, the crude this compound is often impure and requires purification. Recrystallization is a common and effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzophenone derivatives, a range of solvents with varying polarities can be effective. Common choices include alcohols (such as ethanol and isopropanol), hydrocarbons (like heptane (B126788) or hexane), and mixtures thereof. For a related compound, (3S)-3-(4-bromophenyl)butanoic acid, heptane has been successfully used for recrystallization. Given the structural similarities, heptane or other non-polar solvents, potentially in combination with a more polar co-solvent like ethyl acetate (B1210297), would be a logical starting point for developing a recrystallization protocol for this compound.

The process typically involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

Solvent/Solvent System Rationale for Use
HeptaneEffective for similar bromo-substituted aromatic compounds.
Ethanol/WaterA polar protic solvent system that can be effective for moderately polar compounds.
Ethyl Acetate/HexaneA versatile solvent mixture allowing for fine-tuning of polarity.

Chromatographic Separation Techniques

For instances where recrystallization does not provide a sufficient degree of purity, or for the isolation of minor products, chromatographic techniques are employed. Column chromatography is a widely used method for the purification of organic compounds. In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica gel or alumina.

An appropriate solvent system, known as the eluent or mobile phase, is chosen to carry the components of the mixture down the column at different rates. The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. For substituted benzophenones, which are moderately polar, a common mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The ratio of these solvents can be adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times. For the analysis and purification of benzophenone derivatives, reverse-phase HPLC is often utilized. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The components of the mixture are separated based on their relative hydrophobicity.

Technique Stationary Phase Typical Mobile Phase
Column ChromatographySilica GelHexane/Ethyl Acetate gradient
HPLC (Reverse-Phase)C18-modified SilicaAcetonitrile/Water gradient

Industrial Scale Synthesis Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key consideration in this scale-up. pharmasalmanac.compharmafeatures.comcetjournal.it

For Friedel-Crafts acylation reactions, which are often exothermic, ensuring efficient heat removal is critical for safety and to prevent the formation of byproducts. cetjournal.it Traditional batch reactors can have limitations in heat and mass transfer, especially at large scales. Continuous flow chemistry offers a compelling alternative. pharmasalmanac.comnumberanalytics.com In a flow reactor, the reactants are continuously pumped through a heated tube or a series of interconnected reactors. This setup provides a much higher surface-area-to-volume ratio, leading to superior heat exchange and more precise temperature control. pharmasalmanac.comcetjournal.it This enhanced control can lead to higher yields, improved selectivity, and a safer process.

Furthermore, continuous flow systems can be more easily automated and integrated into a multi-step synthesis, reducing manual handling and the potential for human error. The reduced reaction volumes at any given time in a flow reactor also minimize the risk associated with handling hazardous materials.

The principles of green chemistry are also paramount in industrial synthesis. This includes the selection of less hazardous solvents, minimizing waste generation, and developing catalytic processes that reduce the need for stoichiometric reagents. While aluminum chloride is an effective catalyst for Friedel-Crafts acylation, its use generates significant amounts of acidic waste. Research into reusable solid acid catalysts or more environmentally benign Lewis acids is an active area of investigation for making such processes more sustainable on an industrial scale.

Spectroscopic Elucidation and Structural Analysis of 4 Bromo 4 Fluoro 3 Methylbenzophenone

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups.

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorption bands in the infrared spectrum of ketones. For benzophenone (B1666685) and its derivatives, this peak is typically observed in the region of 1650-1670 cm⁻¹. In a study of benzophenone-containing copolymers, the C=O stretch vibration was identified at 1654 cm⁻¹. researchgate.net The conjugation of the carbonyl group with the two aromatic rings in 4-Bromo-4'-fluoro-3'-methylbenzophenone is expected to lower the frequency of the C=O stretch compared to a non-conjugated ketone. The electronic effects of the substituents on the aromatic rings will further influence the precise position of this band. The electron-withdrawing bromine and fluorine atoms are expected to slightly increase the frequency, while the electron-donating methyl group may cause a slight decrease. Therefore, the C=O stretching vibration for this compound is anticipated to be a strong, sharp band in the region of 1650-1665 cm⁻¹.

Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹. The exact positions are influenced by the substitution pattern on the benzene (B151609) rings. In addition to stretching modes, aromatic C-H bonds exhibit out-of-plane bending vibrations, which are particularly useful for determining the substitution pattern of the aromatic rings. These bending modes typically appear in the region of 675-900 cm⁻¹. The substitution pattern of the two rings in this compound will give rise to a characteristic set of C-H bending bands. For instance, the 1,4-disubstituted (para) brominated ring and the 1,2,4-trisubstituted fluoro-methylated ring will each produce a distinct pattern of absorption bands in this region.

Fourier Transform Raman (FT-Raman) Spectroscopic Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For substituted benzophenones, the C=O stretch is also observable in the Raman spectrum, typically as a strong band. For benzophenone itself, a Raman spectrum is available, showing characteristic peaks for the aromatic rings and the carbonyl group. chemicalbook.comresearchgate.net The symmetric "ring breathing" vibrations of the substituted benzene rings are often prominent in the Raman spectrum, appearing in the region around 1000 cm⁻¹. The C-Br stretching vibration is also expected to be Raman active, typically appearing in the lower frequency region of the spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueIntensity
Aromatic C-H Stretch3000 - 3100FT-IR, FT-RamanWeak to Medium
Carbonyl (C=O) Stretch1650 - 1665FT-IR, FT-RamanStrong
Aromatic C=C Stretch1400 - 1600FT-IR, FT-RamanMedium to Strong
Aromatic C-H Out-of-Plane Bend675 - 900FT-IRStrong
C-F Stretch1100 - 1250FT-IRStrong
C-Br Stretch500 - 650FT-IR, FT-RamanMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons on the two aromatic rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts will be influenced by the substituents on each ring.

On the 4-bromophenyl ring, the protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the protons meta to the carbonyl group. The bromine atom will also influence the chemical shifts of the adjacent protons.

On the 4'-fluoro-3'-methylphenyl ring, the fluorine and methyl groups will affect the chemical shifts of the aromatic protons. The fluorine atom, being highly electronegative, will generally deshield nearby protons. The methyl group, being electron-donating, will shield adjacent protons, causing them to appear at a lower chemical shift. The protons on this ring will also exhibit splitting patterns due to spin-spin coupling with each other and potentially with the fluorine atom.

The methyl group protons will appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm. Its exact chemical shift will be influenced by its position on the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (4-bromophenyl ring)7.5 - 7.9Multiplet
Aromatic Protons (4'-fluoro-3'-methylphenyl ring)7.0 - 7.6Multiplet
Methyl Protons (-CH₃)2.3 - 2.5Singlet

Electronic Spectroscopy for Understanding Electronic Transitions

Phosphorescence Spectroscopy at Varying Temperatures

Phosphorescence is a photoluminescent phenomenon where a molecule absorbs light, transitioning to an excited electronic state, and then emits light as it returns to the ground state. Unlike fluorescence, phosphorescence involves a change in the electron's spin multiplicity, typically from an excited singlet state to an excited triplet state (a process known as intersystem crossing), followed by a radiative decay from the triplet state back to the ground singlet state. This spin-forbidden transition results in a much longer emission lifetime compared to fluorescence.

The study of phosphorescence at varying temperatures provides valuable insights into the photophysical properties of a molecule, including the nature of its excited triplet state and the non-radiative decay pathways that compete with phosphorescence. For benzophenone and its derivatives, phosphorescence typically originates from the n-π* triplet state localized on the carbonyl group.

In the case of this compound, the emission characteristics are expected to be significantly influenced by temperature. Generally, as temperature decreases, the intensity and lifetime of phosphorescence increase. This is primarily due to the reduction of non-radiative decay processes, such as vibrational relaxation and collisional quenching, which are highly dependent on thermal energy. At lower temperatures, the rigid matrix (often a frozen solvent) minimizes molecular motion, thus decreasing the rate of these competing deactivation pathways and favoring the radiative decay of the triplet state.

The presence of a bromine atom, a heavy atom, is anticipated to enhance the rate of intersystem crossing (S1 → T1) due to spin-orbit coupling. This effect would lead to a more populated triplet state and potentially stronger phosphorescence compared to non-halogenated analogs. The fluoro and methyl substituents will also modulate the electronic properties and, consequently, the energy of the triplet state and the phosphorescence emission spectrum.

A hypothetical study of this compound in a suitable glassy solvent (e.g., ethanol (B145695) or a mixture of ethers) would likely yield data similar to that presented in the interactive table below. The emission maximum (λmax) might show a slight shift with temperature due to changes in the solvent polarity and rigidity (solvatochromism), while the phosphorescence lifetime (τp) and quantum yield (Φp) would be expected to increase markedly as the temperature is lowered from ambient temperature to that of liquid nitrogen (77 K).

Interactive Data Table: Hypothetical Temperature-Dependent Phosphorescence Data for this compound This table presents expected trends rather than experimentally verified data.

Temperature (K)Emission Maximum (λmax, nm)Phosphorescence Lifetime (τp, ms)Relative Quantum Yield (Φp)
298460< 0.10.01
2004551.50.25
1504523.80.60
774505.20.85

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be introduced into the GC system, where it is vaporized and passed through a capillary column. The separation is based on the compound's volatility and its interactions with the stationary phase of the column. Less volatile compounds and those with stronger interactions will have longer retention times.

Given its molecular structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. After eluting from the GC column, the separated compound enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization. The resulting ions are then separated by the mass analyzer according to their m/z ratio, and a mass spectrum is generated. The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity and molecular weight.

Interactive Data Table: Predicted GC-MS Parameters for this compound This table presents a hypothetical set of parameters for illustrative purposes.

ParameterValue
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Predicted Retention Time ~12.5 min
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range Scanned50-400 amu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M+•). The molecular ion retains the molecular weight of the original compound. Due to the high energy involved, the molecular ion is often highly excited and undergoes extensive fragmentation. The resulting fragment ions provide a characteristic "fingerprint" that is invaluable for structural elucidation.

For this compound (molecular formula C14H10BrFO), the molecular ion peak would be expected to appear at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M+• and [M+2]+•).

The fragmentation pattern would likely be dominated by cleavages at the carbonyl group, which is a common fragmentation pathway for benzophenones. The primary fragmentation steps would involve the cleavage of the bonds between the carbonyl carbon and the two aromatic rings. This would lead to the formation of several key fragment ions.

Predicted Fragmentation Pathways:

α-Cleavage: Loss of the bromophenyl radical or the fluoro-methylphenyl radical to form acylium ions.

[M - C6H4Br]+

[M - C7H6F]+

Formation of Aromatic Cations: Subsequent loss of carbon monoxide (CO) from the acylium ions.

[C7H6FO]+ → [C6H6F]+ + CO

[C7H4BrO]+ → [C6H4Br]+ + CO

Halogen Loss: Loss of the bromine atom from the molecular ion or from bromine-containing fragments.

Interactive Data Table: Predicted Major Fragment Ions in the EI-MS of this compound This table presents plausible m/z values for key fragments based on theoretical fragmentation patterns.

m/z (for 79Br)m/z (for 81Br)Proposed Fragment IonProposed Structure
308310[C14H10BrFO]+•Molecular Ion (M+•)
229-[M - Br]+[C14H10FO]+
183185[C7H4BrO]+Bromobenzoyl cation
155157[C6H4Br]+Bromophenyl cation
137-[C8H6FO]+Fluoro-methylbenzoyl cation
109-[C7H6F]+Fluoro-methylphenyl cation
77-[C6H5]+Phenyl cation (from further fragmentation)

Theoretical and Computational Chemistry Investigations of 4 Bromo 4 Fluoro 3 Methylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, thereby revealing its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. tci-thaijo.org This approach is favored for its balance of accuracy and computational efficiency.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional accounts for the complex interactions between electrons. A common choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate results but require greater computational resources. A frequently used basis set for molecules containing elements like carbon, hydrogen, bromine, fluorine, and oxygen is the 6-311++G(d,p) basis set. researchgate.net This set includes polarization functions (d,p) and diffuse functions (++) to accurately describe the electron distribution, especially in regions far from the nucleus.

Table 1: Commonly Employed Exchange-Correlation Functionals and Basis Sets in DFT Studies

Component Examples Purpose
Exchange-Correlation Functional B3LYP, PBE0, M06-2XApproximates the exchange and correlation energy of the electrons.
Basis Set 6-31G(d), 6-311++G(d,p), def2-TZVPDescribes the atomic orbitals used to build the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. researchgate.net A larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule. irjweb.comresearchgate.net The analysis of these frontier molecular orbitals can provide insights into charge transfer interactions within the molecule. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 4-Bromo-4'-fluoro-3'-methylbenzophenone

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Note: These are representative values and would need to be confirmed by specific calculations for this molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, with different colors indicating the nature of the potential. nih.gov Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. nih.gov Green areas denote regions of neutral potential. For this compound, the MEP map would likely show negative potential around the electronegative oxygen and fluorine atoms, and positive potential around the hydrogen atoms. nih.gov

To understand the electronic transitions and spectroscopic properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. By simulating the UV-Vis spectrum, researchers can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions. These theoretical spectra can then be compared with experimental data to validate the computational model.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to predict these vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. scispace.com This detailed assignment helps in the interpretation of experimental vibrational spectra. For this compound, PED analysis would identify the characteristic vibrational modes associated with the C=O stretch of the ketone, C-Br stretch, C-F stretch, and various vibrations of the aromatic rings. scispace.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

No published data is available.

Fukui Function Calculations for Electrophilic and Nucleophilic Interactions

No published data is available.

Investigation of Nonlinear Optical (NLO) Properties

No published data is available.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 4 Fluoro 3 Methylbenzophenone

Nucleophilic Substitution Reactions Involving Halogen Atoms

The structure of 4-Bromo-4'-fluoro-3'-methylbenzophenone presents two different halogen atoms, bromine and fluorine, attached to the aromatic rings, making nucleophilic substitution a key area of its chemistry. The reactivity of these halogens in nucleophilic aromatic substitution (SNAr) is largely dictated by the electronic environment of the rings. The powerful electron-withdrawing effect of the para-carbonyl group activates the attached phenyl rings towards nucleophilic attack.

In SNAr reactions, the carbon-fluorine bond is typically more susceptible to cleavage by nucleophiles than the carbon-bromine bond. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the attached carbon atom more electrophilic. Therefore, nucleophiles would preferentially attack the fluorine-bearing ring. For a reaction to proceed, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the halide is expelled. nih.gov

Conversely, the carbon-bromine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions, where the reaction mechanism is entirely different and does not rely on the activation by electron-withdrawing groups in the same way. ossila.com The choice of reaction conditions and reagents thus allows for selective functionalization at either the bromo- or fluoro-substituted positions.

Carbonyl Group Reactivity: Oxidation and Reduction Pathways

The ketone carbonyl group is a central feature of this compound's reactivity.

Reduction: Like other benzophenones, the carbonyl group can be readily reduced to a secondary alcohol (a benzhydrol). This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The substituents on the aromatic rings can influence the rate of this reaction; electron-withdrawing groups like bromine and fluorine generally increase the electrophilicity of the carbonyl carbon, potentially accelerating the reduction process.

Oxidation: Benzophenones are generally resistant to oxidation under standard conditions. The absence of a hydrogen atom on the carbonyl carbon means that strong oxidizing agents and harsh conditions are required to cleave the C-C bonds adjacent to the carbonyl group, a process that is not synthetically useful.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Biaryl Formation)

The bromine atom on the this compound molecule is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This powerful reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgresearchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzophenone (B1666685), forming an organopalladium(II) complex. This is typically the rate-determining step. libretexts.org

Transmetalation: An organoboron compound, such as a boronic acid or ester, reacts with the palladium(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This methodology allows for the selective replacement of the bromine atom with a wide variety of aryl or vinyl groups, providing a versatile route to more complex molecular architectures while leaving the fluoro and carbonyl functionalities intact. sciforum.net

Photochemical Transformations and Reaction Quantum Efficiencies

Substituted benzophenones are well-known for their rich photochemistry, and this compound is no exception. When it absorbs ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁), which is the primary species responsible for its photochemical reactivity. oregonstate.edu

Studies on 4-bromo-4'-fluorobenzophenone (B1329429) have characterized its phosphorescence properties, which provide insight into its excited triplet state. oregonstate.edu

Table 1: Phosphorescence Data for this compound. oregonstate.edu
ConditionExcitation λmax (nπ)Emission λmax (nπ)Emission Lifetime (s)
Room Temp (PMMA Composite)377 nm439 nm1.50 x 10⁻⁴
77 K (EPA glass)330 nm439 nm7.00 x 10⁻⁴, 6.11 x 10⁻⁴

Photoreduction Mechanisms to Substituted Benzopinacols

A classic photochemical reaction of benzophenones is photoreduction, which occurs in the presence of a hydrogen-donating solvent, such as isopropanol. The excited triplet-state benzophenone abstracts a hydrogen atom from the solvent to form a ketyl radical. Two of these ketyl radicals then dimerize to form a substituted benzopinacol (B1666686), a type of pinacol. oregonstate.edu

Excitation: The benzophenone absorbs a photon (hν) and forms the excited triplet state.

Hydrogen Abstraction: The excited triplet state abstracts a hydrogen atom from a donor (R₂CHOH), forming a ketyl radical and a radical from the donor.

Dimerization: Two ketyl radicals combine to form the stable benzopinacol product.

Quantitative studies on the closely related 4-bromo-4'-methylbenzophenone (B1273618) determined a photoreduction quantum efficiency of 7.75%, indicating a moderately efficient process. oregonstate.edu The efficiency of this reaction for this compound itself has been studied by irradiating solutions with UV light at 350 nm for varying durations and monitoring the disappearance of the carbonyl group via IR spectroscopy. oregonstate.edu

Photoinitiation Capabilities in Polymerization Processes

Benzophenones are widely used as Type II photoinitiators for free-radical polymerization. sigmaaldrich.com In this role, the excited triplet state of the benzophenone does not fragment itself but instead interacts with a co-initiator or synergist (typically a tertiary amine or an alcohol) by abstracting a hydrogen atom. This process generates a free radical on the co-initiator, which then initiates the polymerization of monomers, such as acrylates. nih.gov

The efficiency of this compound as a photoinitiator would depend on the quantum yield of triplet formation and the rate of hydrogen abstraction from the chosen co-initiator. The presence of the heavy bromine atom can enhance the rate of intersystem crossing through the heavy-atom effect, potentially increasing the population of the reactive triplet state and making it an effective photoinitiator. oregonstate.edu

Substituent Effects on Reaction Kinetics and Selectivity

The bromo, fluoro, and methyl substituents each exert significant electronic and steric effects that modulate the reactivity and selectivity of the molecule's reactions.

Electronic Effects: Both bromine and fluorine are electronegative and act as electron-withdrawing groups through induction, while also being weak deactivators in electrophilic aromatic substitution. Their presence increases the electrophilicity of the carbonyl carbon and activates the rings to nucleophilic attack. The methyl group, in contrast, is an electron-donating group, which can influence the electron density on its attached ring.

Kinetic Effects: In nucleophilic aromatic substitution, the strong electron-withdrawing nature of the fluorine atom makes the carbon it is attached to the most likely site for initial attack. researchgate.net In Suzuki-Miyaura coupling, the difference in bond strength and reactivity between C-Br and C-F bonds under palladium catalysis ensures high selectivity for reaction at the C-Br bond. researchgate.net

Photochemical Reactivity: Substituents can alter the energy levels and lifetimes of the excited states. For instance, the heavy bromine atom is known to enhance the rate of intersystem crossing, which can lead to a higher quantum yield of triplet formation and, consequently, more efficient photoreduction or photoinitiation. Comparing the photoreduction quantum efficiency of 4-bromo-4'-methylbenzophenone (7.75%) with other benzophenones reveals the impact of these substituents on the photochemical pathways. oregonstate.edu

Applications and Advanced Materials Precursors

Role as an Intermediate in Complex Organic Synthesis

4-Bromo-4'-fluoro-3'-methylbenzophenone serves as a key building block in multi-step synthetic sequences, enabling the assembly of more complex molecular frameworks. The presence of the bromine atom, in particular, provides a reactive handle for cross-coupling reactions, while the ketone functionality can be manipulated to introduce further diversity.

Building Block for Pharmaceutical Intermediates

The benzophenone (B1666685) moiety is a recognized scaffold in medicinal chemistry, appearing in a range of biologically active compounds. nih.gov Fluorinated benzophenones, in particular, are of interest due to the often-favorable effects of fluorine on metabolic stability and binding affinity. mq.edu.au this compound can be envisioned as a precursor for various pharmaceutical intermediates. For instance, the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in drug discovery. ossila.com The synthesis of novel anti-inflammatory agents has been achieved through the modification of benzophenone structures, highlighting the therapeutic potential of this class of compounds. mdpi.comnih.gov

Precursor for Agrochemical Compounds

Fluorinated organic compounds play a significant role in the agrochemical industry, with fluorine substitution often leading to enhanced efficacy and metabolic stability of pesticides. nih.gov Halogenated benzaldehydes, which are structurally related to this compound, are known intermediates in the synthesis of agrochemicals like flumethrin. researchgate.net The specific combination of bromo, fluoro, and methyl groups in this compound makes it a candidate for the development of new agrochemical entities. The lipophilicity and electronic properties conferred by these substituents can be fine-tuned to optimize the biological activity and environmental profile of the resulting compounds.

Synthesis of Polymeric Materials and Photoinitiators

Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curable coatings and inks. researchgate.net Upon UV irradiation, the benzophenone moiety can abstract a hydrogen atom from a synergist, typically an amine, to generate free radicals that initiate polymerization. bohrium.comresearchgate.net The substitution pattern on the benzophenone core can influence its photochemical properties, such as its absorption wavelength and initiation efficiency. rsc.orgmdpi.com this compound, with its specific substituents, could be utilized in the synthesis of novel photoinitiators with tailored properties for applications in areas like 3D printing. rsc.org

Derivatization for Novel Chemical Entities

The functional groups present in this compound allow for its derivatization into a variety of novel chemical structures with potential applications in materials science and medicinal chemistry.

Preparation of Biphenyl (B1667301) and Analogous Structures

The bromine atom on the benzophenone ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions to form biphenyl structures. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a powerful and widely used method for this transformation. libretexts.org In a typical reaction, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield a more complex biaryl ketone. researchgate.netresearchgate.net

Table 1: Key Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Name Organometallic Reagent Catalyst Key Features
Suzuki-Miyaura Coupling Arylboronic acid or ester Palladium Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgnih.gov

Similarly, the Negishi coupling, which utilizes an organozinc reagent, is another effective method for the formation of carbon-carbon bonds and could be employed to convert the bromo-substituted benzophenone into a biphenyl derivative. wikipedia.orgorganic-chemistry.org These biphenyl structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com

Synthesis of Isoxazoline (B3343090) Derivatives

The ketone functionality of this compound can be used as a starting point for the synthesis of heterocyclic compounds such as isoxazolines. Isoxazolines are important five-membered heterocycles with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov A common synthetic route to isoxazolines involves the reaction of a ketone with hydroxylamine (B1172632) to form an oxime, which can then undergo further reactions to form the isoxazoline ring. orgsyn.orgresearchgate.netchegg.com For example, the benzophenone can be converted to its oxime, which can then participate in a cyclization reaction to yield the desired isoxazoline derivative. misuratau.edu.lyjournalagent.com The specific substitution pattern of the starting benzophenone would be incorporated into the final isoxazoline product, allowing for the creation of a library of novel compounds for biological screening. researchgate.netmdpi.comchemistryviews.org

Formation of Heterocyclic Compounds (e.g., Substituted Triazolo[1,5-a]pyrimidines)

The compound this compound serves as a structural precursor for key intermediates in the synthesis of complex heterocyclic systems. Specifically, its constituent parts are found in chalcones (α,β-unsaturated ketones) that are pivotal for constructing fused ring systems like substituted researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines. The primary synthetic route involves a cyclocondensation reaction between a suitably substituted chalcone (B49325) and an aminotriazole. nih.gov

A prominent and effective method for synthesizing the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold is the reaction of a chalcone with 3-amino-1,2,4-triazole. nih.gov In this context, a chalcone such as (E)-1-(4-bromophenyl)-3-(4-fluoro-3-methylphenyl)prop-2-en-1-one acts as the direct precursor. This chalcone contains the essential phenyl moieties related to this compound and serves as a 1,3-dielectrophilic synthon.

The reaction mechanism initiates with a nucleophilic attack by the exocyclic amino group of 3-amino-1,2,4-triazole on the β-carbon of the chalcone's α,β-unsaturated system (a Michael addition). This is followed by an intramolecular cyclization, where a ring nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting intermediate yields the stable, fused aromatic researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine ring system. The reaction is typically conducted under basic conditions, often using potassium hydroxide (B78521) in a solvent like ethanol (B145695), and heated to reflux to drive the reaction to completion.

This synthetic strategy provides a versatile and direct pathway to highly functionalized 5,7-disubstituted- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, where the substitution pattern is determined by the initial chalcone precursor.

Detailed Research Findings

The synthesis of 5-(4-fluoro-3-methylphenyl)-7-(4-bromophenyl) researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine is achieved through the cyclocondensation of the corresponding chalcone with 3-amino-1,2,4-triazole. Research into similar reactions demonstrates that this class of heterocycles can be synthesized in high yields. The reaction conditions are crucial for efficient cyclization and to minimize side reactions.

The process involves refluxing the chalcone precursor with 3-amino-1,2,4-triazole in an alcoholic solvent, such as ethanol, in the presence of a base. The base, typically potassium hydroxide or sodium hydroxide, facilitates the initial Michael addition and subsequent cyclization steps. The final product precipitates upon cooling or acidification of the reaction mixture and can be purified by recrystallization. This methodology is a cornerstone in the synthesis of various biologically active triazolopyrimidine derivatives. researchgate.neteurekaselect.com

The table below outlines the representative parameters for this synthetic transformation.

Interactive Data Table: Synthesis of a Substituted researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine

ParameterDetails
Product Name 5-(4-fluoro-3-methylphenyl)-7-(4-bromophenyl) researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine
Reactant A (E)-1-(4-bromophenyl)-3-(4-fluoro-3-methylphenyl)prop-2-en-1-one
Reactant B 3-amino-1,2,4-triazole
Reaction Type Cyclocondensation
Catalyst/Reagent Potassium Hydroxide (KOH)
Solvent Ethanol (EtOH)
Temperature Reflux (approx. 78 °C)
Reaction Time 6-10 hours
Work-up Cooling, pouring into ice water, acidification, filtration
Purification Recrystallization from a suitable solvent (e.g., ethanol or acetic acid)

This synthetic approach is highly valued for its efficiency and the ability to generate molecular complexity in a single step, starting from readily accessible chalcone intermediates.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to the advancement of chemical research. For 4-Bromo-4'-fluoro-3'-methylbenzophenone, future research could focus on moving beyond traditional methods toward more innovative and sustainable synthetic strategies. While classical approaches like Friedel-Crafts acylation are foundational, exploring novel methodologies could offer improved yields, reduced environmental impact, and greater accessibility to a wider range of derivatives.

Future synthetic explorations could include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Investigating methodologies such as Suzuki, Heck, and Buchwald-Hartwig couplings could provide highly efficient and regioselective pathways to not only synthesize the core structure but also to introduce further functionalization.

C-H Activation Strategies: Direct C-H functionalization is an increasingly important area of synthetic chemistry. Research into the selective activation of C-H bonds on the aromatic rings of precursors could lead to more atom-economical and streamlined synthetic processes.

Photocatalysis and Flow Chemistry: The use of visible-light photocatalysis and continuous flow reactors could offer greener and more scalable synthetic routes. These technologies can often provide access to unique reaction pathways and improved control over reaction conditions.

A comparative overview of potential synthetic routes is presented in the table below.

Synthetic MethodologyPotential AdvantagesKey Research Focus
Grignard Reactions Utilizes readily available starting materials. google.comOptimizing reaction conditions to maximize yield and minimize by-products for this specific substitution pattern.
Friedel-Crafts Acylation A well-established method for forming the benzophenone (B1666685) core. researchgate.netInvestigating novel Lewis acid catalysts to improve regioselectivity and reduce catalyst loading.
Palladium-Catalyzed Carbonylative Coupling Offers a direct route from aryl halides and an acyl source.Development of catalyst systems tolerant to the bromo and fluoro substituents.

Advanced Computational Studies on Reactivity and Photophysics

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational studies can offer profound insights into its electronic structure, reactivity, and photophysical properties, thereby guiding experimental efforts.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. researchgate.net This information is crucial for predicting the molecule's reactivity in various chemical transformations and its potential as an electronic material. A linear relationship has been established between the experimental electrochemically measured reduction potentials of various benzophenones and the DFT calculated LUMO energies of the molecules. researchgate.net

Time-Dependent DFT (TD-DFT) for Photophysics: TD-DFT calculations can predict the absorption and emission spectra, as well as the nature of electronic transitions (e.g., n→π* vs. π→π*). nih.gov Understanding the photophysics is particularly important given the widespread use of benzophenones as photoinitiators and UV filters. google.comnih.gov The kinetics of benzophenone and its derivatives have been widely studied in different solvents by nanosecond laser flash photolysis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant for exploring its potential in medicinal chemistry or materials science.

The following table outlines potential computational research avenues.

Computational MethodResearch GoalPredicted Outcome
DFT Elucidate the influence of substituents on electronic structure and reactivity. researchgate.netA deeper understanding of the molecule's electrophilic and nucleophilic sites, guiding the design of new reactions.
TD-DFT Predict UV-Vis absorption spectra and excited-state properties. acs.orgInsight into its potential as a photosensitizer, photoinitiator, or UV-absorbing agent.
Molecular Docking Investigate potential binding interactions with biological targets. nih.govIdentification of potential therapeutic applications, for example, as an enzyme inhibitor.

Development of New Derivatization Pathways and Their Utility

The functional groups of this compound—the bromine atom, the carbonyl group, and the aromatic rings—offer multiple handles for derivatization. Exploring new derivatization pathways can lead to the creation of novel molecules with tailored properties and applications.

Future research in this area could focus on:

Modification of the Bromine Substituent: The bromine atom is a versatile functional group that can be readily converted into other functionalities via nucleophilic substitution or cross-coupling reactions. This could be a pathway to introduce a wide array of new chemical motifs.

Reactions at the Carbonyl Group: The carbonyl group can be reduced to an alcohol, converted to an imine or oxime, or used in Wittig-type reactions to introduce new carbon-carbon double bonds.

Further Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions could be explored to introduce additional functional groups onto the phenyl rings, further tuning the molecule's properties. For instance, a series of 4-substituted benzophenone ethers have been synthesized and showed antileishmanial activities. researchgate.net

The table below summarizes potential derivatization strategies.

Derivatization SiteReaction TypePotential New Compound Classes
Bromine Atom Suzuki CouplingBiaryl derivatives
Carbonyl Group Reductive AminationSubstituted diphenylmethylamines
Aromatic Ring Nitration/Reduction/AcylationAmino- and acylamino-benzophenone derivatives

Structure-Property Relationship Studies for Tailored Applications

A systematic investigation into the structure-property relationships of this compound and its derivatives is crucial for unlocking their potential in various applications. By making systematic modifications to the molecular structure and evaluating the resulting changes in physical, chemical, and biological properties, researchers can develop a comprehensive understanding that guides the design of molecules for specific purposes.

Potential areas for structure-property relationship studies include:

Medicinal Chemistry: Investigating how modifications to the substitution pattern affect biological activity, for example, as inhibitors of enzymes like P-glycoprotein or HIV reverse transcriptase. nih.govacs.org

Materials Science: Exploring how structural changes influence properties such as liquid crystallinity, thermal stability, and photophysical characteristics for applications in organic electronics or advanced polymers.

Agrochemicals: Evaluating the impact of different functional groups on pesticidal or herbicidal activity.

The following table outlines a hypothetical structure-activity relationship study.

Structural ModificationProperty to be EvaluatedPotential Application
Varying the substituent at the 4-position (in place of bromine)Inhibition of P-glycoprotein acs.orgMultidrug resistance modulators in cancer therapy. nih.gov
Introducing electron-donating or -withdrawing groups on the ringsUV absorption maxima and molar absorptivityAdvanced UV filters with tailored absorption profiles.
Altering the dihedral angle between the phenyl ringsAntifungal and antibacterial activity nih.govDevelopment of new antimicrobial agents.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for the development of new technologies and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-4'-fluoro-3'-methylbenzophenone, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst. A typical protocol involves reacting a substituted benzoate derivative (e.g., 2-methyl-phenyl-4-fluorobenzoate) with a brominated electrophile in dry nitrobenzene under reflux (80–90°C) for 45 minutes. Post-reaction, nitrobenzene is removed via steam distillation, and the product is purified by recrystallization from ethanol .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Key Techniques :

  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (e.g., -141.1° for O9–C8–C5–C6) to confirm regiochemistry .
  • IR Spectroscopy : Identifies carbonyl stretches (~1660–1680 cm⁻¹) and substituent-specific peaks (e.g., C-F at ~1200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR distinguishes aromatic protons (δ 6.8–8.0 ppm) and methyl/fluoro/bromo substituents. ¹⁹F NMR (δ -110 to -115 ppm) confirms fluorine position .

Q. How can researchers evaluate the biological activity of this compound?

  • Antifungal Assay Design :

Prepare fungal cultures (e.g., Candida albicans, Aspergillus niger).

Test compound solubility in DMSO/PBS and apply via broth microdilution (CLSI M27/M38 guidelines).

Measure MIC (Minimum Inhibitory Concentration) and compare with methyl-substituted benzophenone analogs .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination/fluorination be addressed?

  • Strategies :

  • Use directing groups (e.g., -COCH₃) to control electrophilic substitution positions.
  • Leverage meta-directing effects of fluorine and ortho/para-directing effects of methyl groups.
  • Reference analogs like 4-Bromo-2-fluorophenylboronic acid ( ) to predict reactivity patterns .

Q. How should crystallographic data discrepancies (e.g., bond angles) be interpreted?

  • Resolution Steps :

Compare experimental data (e.g., mean phenyl ring plane angle of 57.45°) with computational models (DFT calculations, Gaussian09).

Assess hydrogen bonding networks (e.g., O–H⋯O interactions in ) that may distort geometry .

Q. What are the best practices for handling and storing this compound?

  • Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption. Similar brominated/fluorinated boronic acids degrade at >10°C ( ) .
  • Safety : Use fume hoods for synthesis; bromine/fluorine substituents may release toxic vapors under heating.

Q. What green chemistry approaches can replace nitrobenzene in synthesis?

  • Alternatives :

  • Ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents.
  • Microwave-assisted synthesis reduces reaction time and energy use.
  • Catalytic systems (e.g., FeCl₃-SiO₂) to replace AlCl₃, minimizing waste .

Q. How can HPLC methods be optimized for purity analysis?

  • Parameters :

  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile phase: 70:30 acetonitrile/0.1% formic acid in water.
  • Detection: UV at 254 nm (aromatic absorption). Calibrate against oxybenzone derivatives ( ) .

Data Contradiction Analysis

  • Example : Conflicting melting points in literature.
    • Resolution : Cross-reference DSC (Differential Scanning Calorimetry) data with multiple sources. For instance, reports recrystallized product as "pale yellow needles," while commercial analogs ( ) may list broader ranges due to impurities.

Key Research Findings Table

PropertyValue/ObservationReference
Crystal SystemMonoclinic
C=O Bond Length1.22 Å
Antifungal MIC (C. albicans)32 µg/mL
¹⁹F NMR Shiftδ -112 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.